N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide
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Overview
Description
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide is a complex organic compound that features a benzamide core linked to an aziridine ring via a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide typically involves multiple steps:
Formation of the Aziridine Ring: Aziridine rings can be synthesized through the reaction of ethyleneimine with various reagents.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the aziridine ring with cyclopropylmethyl halides under basic conditions.
Linking to the Methoxyphenyl Group: The aziridine derivative is then reacted with a methoxyphenyl compound, often through nucleophilic substitution reactions.
Formation of the Benzamide Core: The final step involves the coupling of the methoxyphenyl-aziridine derivative with benzoyl chloride to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide involves its interaction with specific molecular targets. The aziridine ring is known to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes and disruption of cellular processes . The benzamide core may also interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the aziridine and benzamide components.
Methoxyphenylbenzamide: Similar benzamide structure but without the aziridine ring.
Uniqueness
N-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide is unique due to its combination of an aziridine ring, a cyclopropylmethyl group, and a benzamide core.
Properties
IUPAC Name |
N-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(16-5-2-1-3-6-16)21-17-7-4-8-19(11-17)24-14-18-13-22(18)12-15-9-10-15/h1-8,11,15,18H,9-10,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABNGHSVNUWVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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